molecular formula C11H11ClO3 B599369 Methyl 4-(2-chlorophenyl)-3-oxobutanoate CAS No. 116921-39-2

Methyl 4-(2-chlorophenyl)-3-oxobutanoate

Cat. No. B599369
CAS RN: 116921-39-2
M. Wt: 226.656
InChI Key: DQXLTHCGTUMQSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Methyl 4-(2-chlorophenyl)-3-oxobutanoate” are not available, similar compounds such as ketamine have been synthesized using hydroxy ketone intermediates . The process involves several steps, including reaction with a reagent, dehydration, oxidation, imination, and rearrangement .

Scientific Research Applications

Molecular Docking and Structural Studies

Methyl 4-(2-chlorophenyl)-3-oxobutanoate and related compounds have been studied for their structural and spectroscopic properties. Research has focused on analyzing vibrational bands, molecule stability, natural bond orbital (NBO) analysis, and reactivity using molecular orbital energies. These compounds exhibit potential as nonlinear optical materials due to their dipole moment and hyperpolarizabilities. Furthermore, their biological activities have been explored, particularly in inhibiting Placenta growth factor (PIGF-1), indicating pharmacological significance (Vanasundari et al., 2018).

Synthesis and Characterization

The synthesis and structural characterization of related butanoic acid derivatives have been a subject of research. Studies have detailed methods for synthesizing these compounds, confirming their structures through various spectroscopic methods, and analyzing their vibrational wavenumbers and molecular structures. This research aids in understanding the chemical properties and potential applications of these compounds (Rahul Raju et al., 2015).

Chiral Intermediate Synthesis

Methyl 4-(2-chlorophenyl)-3-oxobutanoate derivatives have been synthesized as chiral intermediates for important pharmaceuticals, such as sitagliptin. Research in this area involves selective methylation and various protection and acylation steps, highlighting the compound's role in synthesizing medically significant molecules (Zhang Xingxian, 2012).

Antioxidant Properties

Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to Methyl 4-(2-chlorophenyl)-3-oxobutanoate, have been conducted. These studies measure the scavenging activity in various systems, providing insights into the potential health benefits and therapeutic applications of these compounds (S. Stanchev et al., 2009).

Future Directions

While specific future directions for “Methyl 4-(2-chlorophenyl)-3-oxobutanoate” are not available, research into similar compounds continues to be an active area of study . This includes the development of new synthesis methods, exploration of pharmacological properties, and potential therapeutic applications.

Mechanism of Action

properties

IUPAC Name

methyl 4-(2-chlorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-11(14)7-9(13)6-8-4-2-3-5-10(8)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXLTHCGTUMQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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